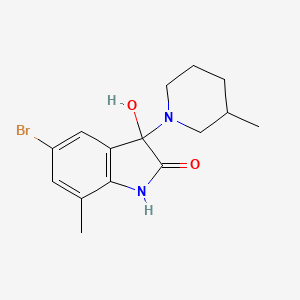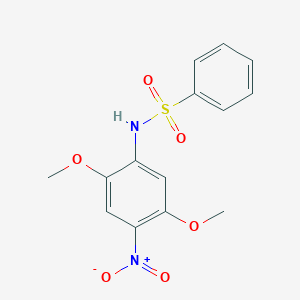![molecular formula C18H11BrN4O2S B5054444 3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5054444.png)
3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile in exhibiting its anticancer activity is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Furthermore, it has been suggested that the compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile have been studied extensively in vitro and in vivo. In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the migration and invasion of cancer cells. In vivo studies have shown that the compound can significantly reduce tumor growth in animal models.
実験室実験の利点と制限
One advantage of using 3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its high potency against cancer cells. Additionally, the compound has been found to exhibit low toxicity towards normal cells. However, one limitation of using the compound in lab experiments is its low solubility in water, which may limit its use in certain experimental setups.
将来の方向性
There are several future directions for research on 3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile. One potential direction is to further elucidate the mechanism of action of the compound in exhibiting its anticancer activity. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for maximum efficacy. Finally, the compound may also be studied for its potential applications in other fields, such as materials science and environmental science.
Conclusion
In conclusion, 3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has significant potential for various applications in scientific research. Its high potency against cancer cells and low toxicity towards normal cells make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and to determine its optimal use in various experimental setups.
合成法
The synthesis of 3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile involves the reaction of 4-bromoaniline with 2-(4-(4-nitrophenyl)-1,3-thiazol-2-yl)acetonitrile in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux conditions for several hours to yield the desired product.
科学的研究の応用
The chemical compound 3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc.
特性
IUPAC Name |
(Z)-3-(4-bromoanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN4O2S/c19-14-3-5-15(6-4-14)21-10-13(9-20)18-22-17(11-26-18)12-1-7-16(8-2-12)23(24)25/h1-8,10-11,21H/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREZJAMIFVCHHU-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)Br)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)Br)/C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5054364.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5054385.png)

![2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5054396.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5054397.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5054402.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-{[4-(phenyldiazenyl)phenyl]hydrazone}](/img/structure/B5054405.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5054414.png)
![1-{3-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B5054417.png)

![butyl 4-{[({2,2,2-trichloro-1-[(ethoxycarbonyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5054429.png)

![2-{4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B5054457.png)